Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by:
- Core structure: A 1,4-dihydropyridine ring with methyl groups at positions 2 and 4.
- Substituents: A 5-(2-chlorophenyl)-furan-2-yl group at position 4 and dimethyl ester groups at positions 3 and 5.
- Key features: The 2-chlorophenyl-furan moiety introduces aromaticity and electron-withdrawing effects, while the dimethyl esters influence lipophilicity and metabolic stability.
This compound is structurally related to calcium channel blockers like Amlodipine but incorporates a furan-chlorophenyl hybrid system, which may modulate its biological activity .
Properties
Molecular Formula |
C21H20ClNO5 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H20ClNO5/c1-11-17(20(24)26-3)19(18(12(2)23-11)21(25)27-4)16-10-9-15(28-16)13-7-5-6-8-14(13)22/h5-10,19,23H,1-4H3 |
InChI Key |
DZBZUXAVOJYCIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific steps are as follows:
Condensation Reaction: The reaction between 2-chlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions.
Cyclization: The intermediate undergoes cyclization to form the dihydropyridine ring.
Esterification: The final step involves esterification to introduce the dimethyl ester groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can occur at the furan ring, converting it to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 2-chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as calcium channel blockers.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In pharmacological studies, it has been shown to act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the L-type calcium channels, leading to vasodilation and reduced blood pressure. The compound’s furan and dihydropyridine rings play a crucial role in its binding affinity and selectivity towards these channels.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the DHP Core
Table 1: Structural and Functional Comparisons
Impact of Substituents on Physicochemical Properties
- Chlorine vs. Bromine : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine .
- Ester Groups : Dimethyl esters (target compound) lower molecular weight and logP vs. diethyl esters (e.g., : MW 429.89 vs. 443.92), influencing absorption and clearance .
- Furan Modifications : Ethoxymethyl or hydroxymethyl groups on furan () increase polarity, while 2-chlorophenyl enhances aromatic stacking and electron withdrawal .
Biological Activity
Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound belongs to the dihydropyridine class, characterized by a dihydropyridine core substituted with a furan moiety and a chlorinated aromatic group. The chemical formula is with a molecular weight of approximately 429.88 g/mol. Its structure is essential for its biological activity, as the presence of both ester and aromatic groups enhances its reactivity and interaction with biological targets.
The primary mechanism of action for this compound involves its role as a calcium channel blocker. Specifically, it interacts with L-type calcium channels in cell membranes, inhibiting calcium influx. This action leads to vasodilation and reduced blood pressure, making it a candidate for cardiovascular therapies. Additionally, the compound may exhibit other pharmacological effects due to its complex structure.
Biological Activities
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies show that derivatives of dihydropyridines can possess antimicrobial properties. The presence of the chlorophenyl group may enhance this activity against specific pathogens.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : Some research indicates potential neuroprotective benefits, possibly linked to calcium modulation in neuronal cells.
Case Studies
- Anticancer Activity : In vitro studies have shown that similar dihydropyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound demonstrated significant inhibition of proliferation in pancreatic cancer cell lines (DAN-G) .
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results indicated that certain derivatives exhibited broad-spectrum antibacterial activity at minimal inhibitory concentrations (MICs) as low as 15.62 µg/ml .
Data Tables
The following table summarizes key findings related to the biological activities of this compound:
| Biological Activity | Test System | Result |
|---|---|---|
| Anticancer | DAN-G cell line | Cytotoxic effects observed |
| Antimicrobial | Staphylococcus aureus | MIC = 15.62 µg/ml |
| Neuroprotection | Neuronal cells | Potential protective effects noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
